

Application Note: High-Performance Functionalization of α -Methyl- β - Dimethylaminoalanine for Drug Delivery

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Compound of Interest

Compound Name: *2-Amino-3-(dimethylamino)-2-methylpropanoic acid*

CAS No.: 1249298-70-1

Cat. No.: B1464868

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Executive Summary

2-Amino-3-(dimethylamino)-2-methylpropanoic acid represents a high-value "unnatural" amino acid building block that combines two critical properties for therapeutic peptide and conjugate design:

- **Conformational Constraint & Stability:** The

-methyl group creates steric hindrance that restricts backbone rotation (favoring helical structures like

-helices) and blocks access to proteolytic enzymes (enhancing plasma half-life).[1][2]

- **Tunable Cationic Character:** The

-dimethylamino group acts as a tertiary amine base (approximate pKa ~9.0–9.5), providing pH-responsive solubility and potential endosomal escape capabilities ("proton sponge" effect) without the nucleophilic reactivity of primary amines.[1][2]

This guide provides the rationale, synthesis protocols, and conjugation methodologies to utilize this molecule as a pharmacokinetic enhancer and solubility tag in peptide therapeutics and

Antibody-Drug Conjugates (ADCs).[1]

Chemical Rationale & Mechanism Structural Advantages over Standard Residues

Unlike its neurotoxic analog BMAA (

-methylamino-L-alanine), this

-disubstituted derivative is designed for metabolic stability.[1]

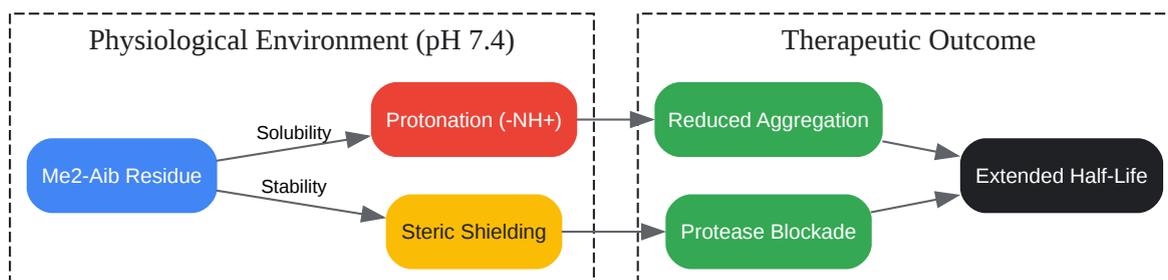
Feature	Chemical Basis	Drug Delivery Benefit
-Methylation	Quaternary -carbon replaces the acidic -proton.[1]	Protease Resistance: Eliminates the primary abstraction site for many proteases; sterically blocks the active site of enzymes like trypsin/chymotrypsin.[1][2]
Tertiary Amine Side Chain	Dimethylamino group ().[1][2]	Orthogonal Chemistry: Does not require protection during Fmoc-SPPS (unlike Lys/Orn). [1][2] Acts as a solubilizing cationic handle at physiological pH.[1][2]
Steric Bulk	Tetrasubstituted carbon center. [1][2]	Conformational Locking: Induces strong helical propensity, stabilizing bioactive peptide conformations and increasing receptor affinity.[1] [2]

Mechanism of Action: The "Stealth & Charge" Effect

The incorporation of Me₂-Aib into a peptide sequence creates a local "hotspot" of stability.[1]

The

-methyl group forces the backbone into a rigid conformation, while the dimethylamino group recruits water molecules, preventing aggregation of hydrophobic payloads.[1]



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Figure 1: Mechanistic contribution of Me₂-Aib to therapeutic peptide performance.[1]

Pre-Conjugation Workup: Protection Strategy

Before use in Solid-Phase Peptide Synthesis (SPPS), the

-amino group must be Fmoc-protected.[1] The side chain tertiary amine remains free as it is non-nucleophilic under acylation conditions.[1][2]

Protocol A: Fmoc-Protection of Me₂-Aib

Objective: Convert free amino acid to Fmoc-Me₂-Aib-OH.[1] Difficulty: Moderate (Steric hindrance at

-amine).

Materials:

- **2-Amino-3-(dimethylamino)-2-methylpropanoic acid** (HCl salt).[1]
- Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester).[1]
- Sodium Carbonate (
).[1][2]

- Dioxane/Water (1:1 v/v).[1][2]

Procedure:

- Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of the amino acid in 25 mL of 10% (aq). Ensure pH is >9.0. Add 25 mL Dioxane.[1][2]
- Addition: Cool to 0°C. Add 1.1 eq of Fmoc-OSu dropwise dissolved in minimal dioxane.
- Reaction: Allow to warm to room temperature (RT) and stir vigorously for 18 hours. Note: Steric hindrance requires longer reaction times than standard alanine.[1]
- Workup:
 - Evaporate dioxane under reduced pressure.[1][2]
 - Dilute aqueous residue with water (50 mL) and wash with diethyl ether (mL) to remove unreacted Fmoc-OSu.[1][2]
 - Critical Step: Acidify the aqueous phase carefully to pH 2-3 using 1N HCl.[1][2] Do not go below pH 2 to avoid protonating the Fmoc group or causing cleavage.
 - Extract the product into Ethyl Acetate (mL).[1][2]
- Purification: Dry organic layer over , filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate.[1][2]
- Validation: Verify via LC-MS (Expected Mass: MW + Fmoc).

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Context: Coupling

-disubstituted amino acids is notoriously difficult due to extreme steric hindrance.[1] Standard HBTU/DIEA protocols often fail, leading to deletion sequences.[1][2]

Protocol B: The "Difficult Coupling" Cycle

Applicability: Inserting Fmoc-Me₂-Aib-OH into a growing peptide chain.[1]

Reagents:

- Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.[1]
- Base: HOAt (1-Hydroxy-7-azabenzotriazole) + TMP (2,4,6-Trimethylpyridine) or DIEA.[1]
- Solvent: DMF (Dimethylformamide).[1][2]

Step-by-Step Methodology:

- Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min. Deprotect previous Fmoc group (20% Piperidine/DMF).[1][2]
- Activation (Pre-activation is crucial):
 - Dissolve Fmoc-Me₂-Aib-OH (4.0 eq) and HATU (3.8 eq) in minimal DMF.[1][2]
 - Add HOAt (4.0 eq) and DIEA (8.0 eq).[1][2]
 - Allow to activate for 2 minutes (color change to yellow/orange).[1][2]
- Coupling:
 - Add activated mixture to the resin.[1][2]
 - Microwave Assistance (Recommended): Heat to 75°C for 10 minutes (25W).
 - Alternative (Manual): Double couple. Shake for 2 hours at RT, drain, and repeat with fresh reagents for 2 hours.
- Capping: Perform an acetylation step (

/Pyridine) immediately after coupling to terminate any unreacted chains.[1][2]

- Subsequent Deprotection:
 - De-Fmoc using 20% Piperidine/DMF with 0.1M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1] Note: Steric bulk makes Fmoc removal slower; DBU accelerates this.[2]

Troubleshooting Table:

Issue	Cause	Solution
Incomplete Coupling	Steric clash at -carbon.[1]	Switch to PyAOP/HOAt; Increase temp to 90°C (Microwave).
Racemization	Over-activation.[1][2]	Use TMP (collidine) instead of DIEA as the base.[1][2]
Poor Solubility	Zwitterionic nature of side chain.[1][2]	Use NMP (N-methyl-2- pyrrolidone) instead of DMF.[1]

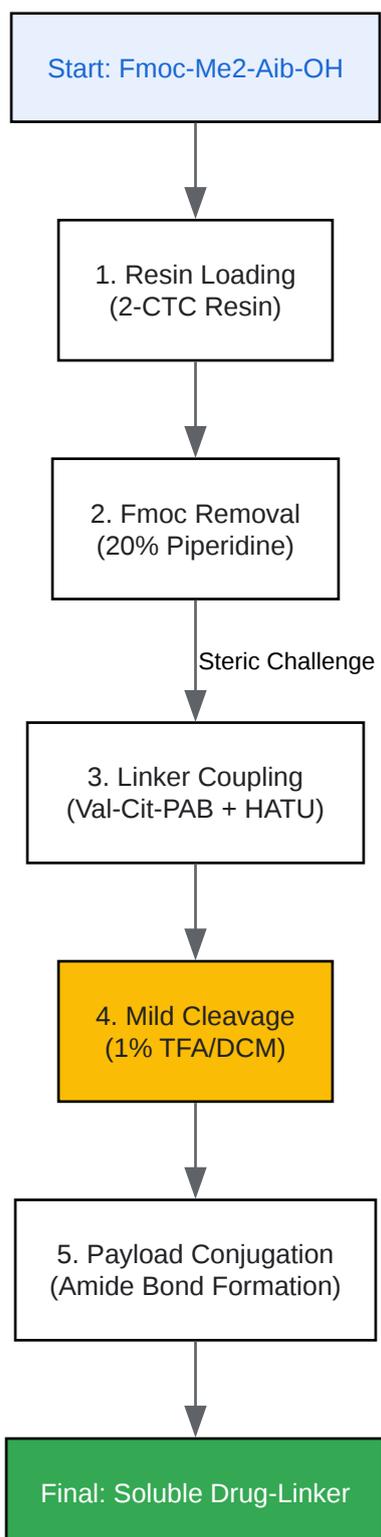
Protocol: Synthesis of a pH-Responsive Linker

Application: Creating a drug-linker construct where Me₂-Aib serves as a solubility enhancer and pH-sensor for an ADC payload.

Workflow:

- Loading: Load Fmoc-Me₂-Aib-OH onto 2-Chlorotriyl Chloride resin (for C-terminal acid retention).
- Elongation: Couple a cleavable linker (e.g., Val-Cit-PAB) to the N-terminus.[1][2]
- Cleavage: Cleave from resin using 1% TFA/DCM (mild acid) to retain side chain protecting groups on the linker (if any), though Me₂-Aib side chain is free.[1][2]
 - Note: The dimethylamino group will be protonated.[1][2]

- Conjugation: React the free C-terminus of the Linker-Me₂-Aib construct with the amine of a cytotoxic payload (e.g., MMAE) using COMU/DIEA.[1]



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Figure 2: Workflow for integrating Me₂-Aib into a Drug-Linker construct.

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